4-(2-{[(3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-8-yl)sulfonyl]amino}ethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[(3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-8-yl)sulfonyl]amino}ethoxy)benzoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes a quinoline moiety fused with an oxazine ring, a sulfonamide group, and a benzoic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-8-yl)sulfonyl]amino}ethoxy)benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline-Oxazine Core: The initial step involves the synthesis of the quinoline-oxazine core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a sulfonylation reaction using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Derivative: The final step involves the coupling of the quinoline-oxazine-sulfonamide intermediate with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-8-yl)sulfonyl]amino}ethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline-oxazine derivatives with higher oxidation states.
Reduction: Formation of reduced quinoline-oxazine derivatives.
Substitution: Formation of substituted quinoline-oxazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can also serve as a probe for investigating cellular processes.
Medicine
In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its unique structure may provide therapeutic benefits in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-(2-{[(3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-8-yl)sulfonyl]amino}ethoxy)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(2-{[(3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-8-yl)sulfonyl]amino}ethoxy)benzoic acid: shares structural similarities with other quinoline-oxazine derivatives.
Quinoline-2,4-dione derivatives: These compounds also feature a quinoline core and exhibit similar biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups are known for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline-oxazine core with a sulfonamide group and a benzoic acid derivative. This unique structure provides a distinct set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C20H20N2O7S |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4-[2-[(2-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-8-yl)sulfonylamino]ethoxy]benzoic acid |
InChI |
InChI=1S/C20H20N2O7S/c23-18-12-29-16-7-8-17(15-2-1-10-22(18)19(15)16)30(26,27)21-9-11-28-14-5-3-13(4-6-14)20(24)25/h3-8,21H,1-2,9-12H2,(H,24,25) |
InChI Key |
NDZDGACJLZSQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=C2N(C1)C(=O)CO3)S(=O)(=O)NCCOC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.